D-Galactal

Description

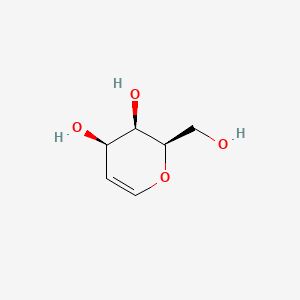

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECGMZCTULTIS-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183687 | |

| Record name | Galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-75-9, 29485-85-6 | |

| Record name | D-Galactal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21193-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29485-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029485856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Galactal chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of D-Galactal

Abstract

This compound is a glycal, an unsaturated carbohydrate, that serves as a pivotal intermediate in synthetic carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, make it a versatile building block for the synthesis of a wide array of biologically significant molecules, including oligosaccharides and 2-deoxy sugars.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound. Furthermore, it delves into its emerging role in drug development, with a focus on the anti-inflammatory potential of its derivatives as selective ligands for galectin-8.[3]

Chemical Structure

This compound is systematically known as (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol.[4][5] It is a derivative of D-galactopyranose in which the anomeric hydroxyl group and the hydroxyl group at the C-2 position have been removed to form a double bond between C-1 and C-2.[4]

| Identifier | Value |

| IUPAC Name | (2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol[4][5] |

| SMILES String | OC[C@H]1OC=C--INVALID-LINK--[C@H]1O |

| InChI Key | YVECGMZCTULTIS-HSUXUTPPSA-N |

| InChI | 1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1 |

| CAS Number | 21193-75-9[1] |

Physicochemical Properties

This compound typically appears as a white crystalline solid or powder.[1][6] It is sensitive to moisture and should be stored in a cool, dry place, often under an inert atmosphere.[1][7]

| Property | Value |

| Molecular Formula | C₆H₁₀O₄[1] |

| Molecular Weight | 146.14 g/mol [1] |

| Melting Point | 99-103 °C |

| Boiling Point | 325.5 °C at 760 mmHg[1] |

| Density | 1.414 g/cm³[1] |

| Solubility | Slightly soluble in acetonitrile and methanol.[1][2] Soluble in DMSO, DMF, and water.[5] |

| Optical Activity | [α]22/D −21.5°, c = 1.2 in methanol |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

This compound is a crucial starting material for various chemical transformations. Its derivatives are of significant interest in medicinal chemistry and drug development.

Synthesis of this compound from D-Galactose

This protocol outlines the conversion of D-galactose to this compound, which typically involves acetylation, bromination, reductive elimination, and deacetylation.

Methodology:

-

Acetylation: D-Galactose is first peracetylated to protect the hydroxyl groups. To a stirred solution of D-Galactose in dichloromethane (DCM), excess acetic anhydride and a catalytic amount of perchloric acid are added at 0°C.[8][9]

-

Bromination: The peracetylated galactose is then treated with a solution of hydrogen bromide (HBr) in acetic acid at 0°C and stirred at room temperature for several hours to form the glycosyl bromide.[9]

-

Reductive Elimination: The resulting crude bromide is subjected to a reductive elimination using zinc dust in a buffered acetic acid solution (e.g., with sodium dihydrogen phosphate) to form the glycal double bond, yielding 3,4,6-tri-O-acetyl-D-galactal.[8]

-

Deacetylation (Zemplén conditions): The acetyl protecting groups are removed by treating the 3,4,6-tri-O-acetyl-D-galactal with a catalytic amount of sodium methoxide in methanol. The reaction is neutralized with an acidic resin (e.g., IR-120) and purified by silica gel column chromatography to afford pure this compound.[8][9]

Synthesis of C-3 Substituted this compound Derivatives

C-3 substituted derivatives of this compound have shown promise as selective inhibitors of galectin-8.[3][10]

Methodology:

-

Stannylene-mediated 3-O-alkylation: this compound is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.[3][10]

-

Alkylation: The activated intermediate is then reacted with a functionalized methyl chloride, such as benzimidazolylmethyl chloride or quinolylmethyl chloride, to introduce the desired substituent at the C-3 position.[3][10]

-

Hydrolysis (for ester derivatives): If the introduced substituent contains an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate, which often demonstrates improved biological activity.[3][10]

Role in Drug Development and Signaling Pathways

Recent research has highlighted the potential of this compound derivatives as therapeutic agents, particularly in the context of inflammation.[3] C-3 substituted this compound derivatives have been identified as selective ligands for the N-terminal domain of galectin-8 (galectin-8N), a protein implicated in inflammation, tumor progression, and immune responses.[3][11]

In functional assays using the MDA-MB-231 human breast cancer cell line, a this compound-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8).[3] This suggests that by binding to galectin-8N, these compounds can interfere with its downstream signaling pathways that lead to the production of these pro-inflammatory cytokines.[3]

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

Conclusion

This compound is a cornerstone of modern carbohydrate chemistry, providing a gateway to a multitude of complex and biologically active molecules. Its well-defined structure and predictable reactivity make it an invaluable tool for researchers. The recent discovery of the anti-inflammatory properties of its derivatives, through the selective inhibition of galectin-8, opens new avenues for the development of novel therapeutics. This guide provides the foundational knowledge required for scientists and drug development professionals to effectively utilize this compound in their research endeavors.

References

- 1. Cas 21193-75-9,this compound | lookchem [lookchem.com]

- 2. This compound | 21193-75-9 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthose.com [synthose.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 21193-75-9 | MG00832 | Biosynth [biosynth.com]

- 8. benchchem.com [benchchem.com]

- 9. rroij.com [rroij.com]

- 10. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of D-Galactal from D-Galactose

Introduction

D-Galactal is a pivotal glycal, an unsaturated carbohydrate derivative, that serves as a versatile building block in the synthesis of a wide array of biologically significant molecules, including oligosaccharides and glycoconjugates.[1] Its characteristic double bond between carbons 1 and 2 allows for diverse chemical modifications, making it a valuable precursor in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of a common and effective multi-step synthesis of this compound starting from D-galactose, intended for researchers, scientists, and professionals in the field of drug development.

Overall Synthetic Pathway

The transformation of D-galactose into this compound is typically achieved through a four-step sequence. This pathway involves the protection of hydroxyl groups via acetylation, conversion to a glycosyl halide intermediate, a reductive elimination to form the glycal structure, and a final deprotection step.

Caption: Figure 1. Overall workflow for the synthesis of this compound from D-galactose.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the synthesis of this compound. Quantitative data, including reaction conditions and yields, are summarized in the subsequent tables.

Step 1: Synthesis of Penta-O-acetyl-D-galactopyranose (Acetylation)

The initial step involves the complete acetylation of all hydroxyl groups of D-galactose to protect them and enhance solubility in organic solvents.

Protocol:

-

Dissolve sodium acetate (0.0601 mol) in acetic anhydride (0.3005 mol) with stirring and heat the solution to 70°C.[2]

-

Add dried D-galactose (0.055 mol) to the heated solution.[2]

-

Increase the temperature to 95°C and continue stirring the reaction for 18 hours.[2]

-

After the reaction is complete, quench it by adding a saturated solution of sodium bicarbonate.[2]

-

Extract the product with dichloromethane (DCM).[2]

-

Collect the organic layer and remove the solvent under reduced pressure to obtain the crude galactose pentaacetate.[2]

Step 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Bromination)

The fully acetylated galactose is converted into a reactive glycosyl bromide, an essential intermediate for forming the glycal double bond.[3]

Protocol:

-

To a stirred solution of the starting D-Galactose derivative (e.g., pentaacetate) in dichloromethane (DCM) at 0°C, add a solution of hydrogen bromide (HBr) in acetic acid dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with ice-cold water.

-

Dilute the mixture with ethyl acetate and perform a standard aqueous workup to isolate the crude product.

Step 3: Synthesis of 3,4,6-Tri-O-acetyl-D-galactal (Reductive Elimination)

This critical step involves the reductive elimination of the bromide and the adjacent acetate group from the acetobromogalactose intermediate to form the characteristic double bond of the glycal.[4]

Protocol:

-

Prepare a solution of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide in a mixture of diethyl ether and water.[5]

-

Add zinc powder to the solution.[5]

-

Add acetic acid to the reaction mixture.[5]

-

Stir the reaction vigorously at 0°C for 1 hour under an inert atmosphere.[5]

-

Upon completion (monitored by TLC), filter the reaction mixture to remove excess zinc.

-

Extract the filtrate with an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the acetylated galactal.

Step 4: Synthesis of this compound (Deacetylation)

The final step is the removal of the acetyl protecting groups to yield the target molecule, this compound.

Protocol:

-

Dissolve 3,4,6-tri-O-acetyl-D-Galactal (1.83 mmol) in methanol (10 mL).

-

Add a catalytic amount of sodium methoxide (2.196 mmol) to the stirred solution at room temperature.

-

Optionally, add IR 120 resin to neutralize the reaction.

-

Stir the reaction for approximately 20 minutes at room temperature.[5]

-

After completion, separate the mixture from the resin (if used) and concentrate the solvent using a rotary evaporator to obtain this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions involved in the synthesis of this compound from D-galactose.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Temperature | Time | Yield (%) | Reference |

| 1 | Acetylation | D-Galactose, Acetic Anhydride, Sodium Acetate | 95°C | 18 h | 98% | [2] |

| 2 | Bromination | Pentaacetylgalactose, HBr in Acetic Acid | Room Temp. | 6 h | - | |

| 3 | Reductive Elimination | Acetobromogalactose, Zinc, Acetic Acid | 0°C | 1 h | - | [5] |

| 4 | Deacetylation | Tri-O-acetyl-D-galactal, Sodium Methoxide, Methanol | Room Temp. | ~20 min | - | [5] |

Note: Specific yield data for all steps were not available in the provided search results but are typically high for this well-established sequence.

Logical Flow of Reaction Intermediates

The synthesis progresses through a series of well-defined intermediates where functional groups are sequentially modified to achieve the final product structure.

Caption: Figure 2. Logical progression of intermediates in this compound synthesis.

Conclusion

The synthesis of this compound from D-galactose is a robust and high-yielding process that relies on fundamental carbohydrate chemistry principles, including protection, activation, elimination, and deprotection. The detailed protocols and structured data presented in this guide offer a clear and reproducible pathway for obtaining this valuable synthetic intermediate, facilitating further research and development in glycochemistry and medicinal applications.

References

A Technical Guide to D-Galactal as a Versatile Synthon for Oligosaccharide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of D-Galactal

This compound is a glycal, an unsaturated cyclic enol ether derivative of D-galactose.[1] Its unique structure, featuring a reactive double bond between carbons C1 and C2, makes it an exceptionally valuable and versatile building block in modern carbohydrate chemistry.[2][3] Unlike standard monosaccharides, the enol ether functionality of this compound allows for a wide array of stereoselective transformations, providing efficient access to 2-deoxy-2-functionalized glycosyl donors. These donors are critical intermediates for the synthesis of complex oligosaccharides, which play pivotal roles in biological processes such as cell-cell recognition, immune response, and pathogenesis.[4] This guide provides an in-depth overview of the key chemical transformations of this compound, detailed experimental protocols, and its application in oligosaccharide assembly.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for its handling and use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][5] |

| Molecular Weight | 146.14 g/mol | [1][5] |

| Appearance | White crystalline solid/powder | [3][5] |

| Melting Point | 99-103 °C | [5] |

| Optical Activity [α] | -21.5° (c = 1.2 in methanol) | |

| Solubility | Soluble in water; slightly soluble in methanol and acetonitrile. | [3][5] |

| Storage Temperature | 2-8°C, moisture sensitive | [5] |

Core Synthetic Transformations of the Glycal Double Bond

The reactivity of the C1-C2 double bond is central to the utility of this compound. Electrophilic additions across this bond allow for the introduction of diverse functionalities at the C2 position and the simultaneous installation of a leaving group or precursor at the anomeric (C1) center. Key transformations include azidonitration, epoxidation, and dihydroxylation.

Azidonitration and Azidochlorination

The azidonitration reaction is a cornerstone transformation for converting glycals into 2-azido-2-deoxyglycosyl derivatives. The 2-azido group serves as a non-participating protecting group, which is crucial for achieving 1,2-cis glycosidic linkages, and can be readily reduced to an amine to generate amino sugars.[6] The reaction of tri-O-acetyl-D-galactal with ceric ammonium nitrate (CAN) and sodium azide yields a mixture of 2-azido-1-nitrate products.[7][8] A related, often higher-yielding, procedure is the azidochlorination.[9]

| Product Isomer | Reagents | Solvent | Yield | Reference(s) |

| 2-azido-1-nitrate (β-galacto) | CAN, NaN₃ | Acetonitrile | 53% | [6][7][8] |

| 2-azido-1-nitrate (α-galacto) | CAN, NaN₃ | Acetonitrile | 22% | [6][7][8] |

| 2-azido-1-nitrate (α-talo) | CAN, NaN₃ | Acetonitrile | 8% | [7][8] |

| 2-azido-1-chloride | FeCl₃·6H₂O, NaN₃, H₂O₂ | Acetonitrile | ~75% (galacto) | [9] |

-

Preparation: Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq, e.g., 110 mg, 0.403 mmol) in anhydrous acetonitrile (2 mL).

-

Cooling: Cool the solution to -30°C in an appropriate cooling bath.

-

Reagent Addition: To the cooled solution, add FeCl₃·6H₂O (1.6 eq, 174 mg, 0.644 mmol), NaN₃ (2.2 eq, 57.6 mg, 0.886 mmol), and 30% H₂O₂ (2.2 eq, 90.4 μL, 0.886 mmol).

-

Reaction Monitoring: Stir the reaction at -30°C and monitor its completion by Thin Layer Chromatography (TLC) using a toluene-ethyl acetate (4:1) mobile phase.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride. Further purification can be performed by silica gel chromatography.

Epoxidation

Epoxidation of the glycal double bond produces 1,2-anhydrosugars, which are highly reactive and valuable intermediates for oligosaccharide synthesis.[10] These epoxides can be opened by a variety of nucleophiles (e.g., alcohol acceptors) to form glycosidic bonds, often with high stereoselectivity. A highly efficient method involves the use of dimethyldioxirane (DMDO), which can be generated in situ from Oxone® and acetone.[10][11][12] This approach avoids the need to handle potentially unstable solutions of isolated DMDO.[10]

| Starting Material | Epoxidation Reagent | Selectivity | Yield | Reference(s) |

| 3,4,6-Tri-O-benzyl-D-galactal | DMDO (in situ) | 100% (α-epoxide) | 99% | [10][11][12] |

| 3,4,6-Tri-O-acetyl-D-glucal* | DMDO (in situ) | 7:1 (gluco:manno) | 87% | [10][11][12] |

| Note: Data for the closely related D-glucal derivative is included for comparison. |

-

Setup: To a vigorously stirred, ice-cooled (0°C) biphasic solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq, e.g., 3.00 g, 7.21 mmol) in CH₂Cl₂ (30 mL), acetone (3 mL), and saturated aqueous NaHCO₃ (50 mL), add a solution of Oxone® (2.0 eq, 8.87 g, 14.42 mmol) in H₂O (35 mL) dropwise over 15 minutes.

-

Reaction: Vigorously stir the mixture at 0°C for 30 minutes and then at room temperature for an additional 2 hours.

-

Extraction: Separate the organic phase. Extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose product.

Dihydroxylation

cis-Dihydroxylation of the glycal double bond provides direct access to sugar 1,2-diols. While osmium tetroxide is the classic reagent for this transformation, recent methods have focused on more practical and less toxic catalytic systems. An efficient bimetallic system using RuCl₃/CeCl₃ with NaIO₄ as the terminal oxidant allows for highly stereoselective dihydroxylation of glycals under mild conditions.[13] This reaction typically yields products with an equatorial hydroxyl group at the C2 position.

| Starting Material | Catalyst System | Major Product Stereochemistry | Yield | Reference(s) |

| 3,4,6-Tri-O-acetyl-D-glucal | RuCl₃/CeCl₃/NaIO₄ | D-gluco (equatorial C2-OH) | 92% | [13] |

| 3,4,6-Tri-O-benzyl-D-glucal | RuCl₃/CeCl₃/NaIO₄ | D-gluco (equatorial C2-OH) | 90% | [13] |

| 3,4,6-Tri-O-acetyl-D-galactal | RuCl₃/CeCl₃/NaIO₄ | D-galacto (equatorial C2-OH) | 89% | [13] |

-

Setup: To a stirred solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in a 1:1:1 mixture of EtOAc/CH₃CN/H₂O, add CeCl₃·7H₂O (0.1 eq) and RuCl₃·xH₂O (0.02 eq).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Oxidant Addition: Add NaIO₄ (1.2 eq) portion-wise over 10 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 15-20 minutes, monitoring by TLC.

-

Work-up: Quench the reaction with saturated aqueous Na₂S₂O₃ solution. Extract the mixture with EtOAc.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting residue by silica gel column chromatography to yield the 1,2-diol product.

Protecting Group Strategies

The synthesis of complex oligosaccharides is impossible without a robust strategy for the selective protection and deprotection of hydroxyl groups. Protecting groups are required to prevent undesired side reactions and to direct glycosylation to a specific position on an acceptor molecule.[14] Common protecting groups for the hydroxyls on a this compound scaffold include acyl (e.g., acetyl), benzyl, and silyl ethers (e.g., TIPS, TBDPS).[2][11] The choice of protecting group is dictated by its stability to subsequent reaction conditions and the availability of mild, selective methods for its removal (orthogonality).[15][16]

This protocol describes the selective protection of the primary C6 hydroxyl group of this compound cyclic 3,4-carbonate.

-

Preparation: Dissolve this compound cyclic 3,4-carbonate (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (1.5-2.0 eq).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add triisopropylsilyl chloride (TIPSCl) (1.1-1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction with methanol and dilute with DCM. Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography.

Conclusion

This compound and its derivatives are powerful and indispensable tools for the construction of complex oligosaccharides. The ability to efficiently and stereoselectively functionalize the C1 and C2 positions through reactions like azidonitration and epoxidation provides access to a wide range of glycosyl donors. When combined with modern protecting group strategies, these this compound-derived building blocks enable the systematic assembly of biologically significant glycans. The protocols and data summarized in this guide offer a foundational resource for researchers aiming to leverage the synthetic potential of this compound in drug discovery and chemical biology.

References

- 1. This compound | C6H10O4 | CID 2734735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis of D-[U-{sup 13}C]Glucal, D-[U-{sup 13}C] Galactal, and L-[U-{sup 13}C]Fucose for NMR structure studies of oligosaccharides (Conference) | OSTI.GOV [osti.gov]

- 5. Cas 21193-75-9,this compound | lookchem [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The azidonitration of tri-O-acetyl-D-galactal | Semantic Scholar [semanticscholar.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Direct epoxidation of D-glucal and this compound derivatives with in situ generated DMDO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. Protective Groups [organic-chemistry.org]

Infrared Spectrum Analysis of D-Galactal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the infrared (IR) spectrum analysis of D-Galactal, a pivotal glycal in carbohydrate chemistry. This compound, derived from D-galactopyranose, serves as a versatile building block for the synthesis of oligosaccharides and is increasingly recognized for its potential in drug development, particularly as a scaffold for designing inhibitors of enzymes like β-D-galactosidase and galectin-8.[1][2] Understanding its structural features through techniques like Fourier Transform Infrared (FTIR) spectroscopy is fundamental for quality control, structural elucidation, and the development of its derivatives as therapeutic agents.

Principles of Infrared Spectroscopy of Carbohydrates

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The molecule absorbs energy at frequencies that correspond to its natural vibrational modes, resulting in an infrared spectrum that acts as a unique molecular "fingerprint".[3]

For a complex carbohydrate like this compound (C₆H₁₀O₄), the spectrum reveals absorptions characteristic of its various functional groups. The number of vibrational modes can be calculated as 3N-6 for non-linear molecules, where N is the number of atoms.[4] Key vibrational modes for this compound include stretching and bending of its O-H, C-H, C=C, and C-O bonds. The region between 1200 and 950 cm⁻¹ is often considered the 'fingerprint' region for carbohydrates, as it contains complex vibrations specific to the pyranose ring structure.[5][6]

Quantitative Infrared Spectrum Analysis of this compound

The following table summarizes the characteristic infrared absorption bands for this compound. The assignments are based on the known functional groups of the molecule and established correlation tables for carbohydrate spectroscopy.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretching | Hydroxyl (-OH) |

| 3100 - 3020 | Medium | =C-H Stretching | Vinylic C-H (Alkene) |

| 3000 - 2850 | Medium | C-H Stretching | Aliphatic C-H |

| ~1650 | Medium to Weak | C=C Stretching | Alkene |

| 1470 - 1350 | Medium | C-H Bending / Scissoring | Aliphatic C-H |

| 1200 - 1000 | Strong, Complex | C-O Stretching | Alcohols, Ether |

| 950 - 700 | Medium | C-O-H, C-C-H Bending | Pyranose Ring Vibrations |

Note: The exact peak positions and intensities can vary depending on the sample preparation method (e.g., KBr pellet, ATR), physical state, and intermolecular hydrogen bonding.

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol details the methodology for obtaining a high-quality FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique, which is common for solid powder samples due to its minimal sample preparation requirements.

Objective: To obtain the infrared spectrum of a solid this compound sample.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).

-

This compound sample (white powder).[7]

-

Spatula.

-

Isopropanol or ethanol for cleaning.

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Turn on the FTIR spectrometer and allow the source and detector to stabilize as per the manufacturer's instructions.

-

Ensure the ATR crystal surface is clean. Clean with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR crystal, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans are typically averaged to improve the signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum of this compound.

-

Perform peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with specific functional groups using the data in the table above and standard IR correlation charts.

-

-

Cleaning:

-

Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with a solvent-dampened wipe.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for maximum clarity.

Caption: Experimental workflow for FTIR analysis of this compound using ATR.

Application in Drug Development: Targeting Galectin-8

Recent research has highlighted the potential of C-3 substituted this compound derivatives as selective ligands for the N-terminal domain of galectin-8 (galectin-8N).[1][8] Galectin-8 is a carbohydrate-binding protein implicated in inflammation, tumor progression, and modulation of the immune system.[9][10] By binding to galectin-8, these this compound derivatives can inhibit its downstream signaling pathways, which are responsible for the production of pro-inflammatory cytokines like IL-6 and IL-8.[1][9] This makes this compound a valuable scaffold for developing novel anti-inflammatory and potentially anti-cancer agents.[8][10]

Caption: Inhibition of the Galectin-8 signaling pathway by this compound derivatives.

Conclusion

FTIR spectroscopy is an indispensable, non-destructive tool for the analysis of this compound.[11] It provides rapid and reliable information regarding the presence of key functional groups, which is crucial for confirming molecular identity and ensuring purity. For researchers in drug development, this foundational structural data underpins the synthesis and evaluation of novel this compound derivatives aimed at modulating biological pathways, such as those governed by galectin-8, opening new avenues for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Biochemical Assay Reagents | 21193-75-9 | Invivochem [invivochem.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Cas 21193-75-9,this compound | lookchem [lookchem.com]

- 8. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rockymountainlabs.com [rockymountainlabs.com]

D-Galactal Derivatives: A Technical Guide to Their Biological Activities

For Immediate Release

This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of D-galactal derivatives. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and elucidates the underlying mechanisms of action through signaling pathway diagrams.

Introduction

This compound, an unsaturated monosaccharide derived from D-galactose, and its derivatives have emerged as a versatile scaffold in medicinal chemistry. These compounds have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. This guide focuses on the structure-activity relationships, experimental validation, and future directions in the exploration of this compound derivatives as potential therapeutic agents.

Synthesis of C-3 Substituted this compound Derivatives

The primary synthetic route to biologically active this compound derivatives involves the selective modification at the C-3 position. A widely employed method is the stannylene-mediated 3-O-alkylation.[1]

Experimental Protocol: Synthesis of C-3 Substituted this compound Derivatives[1]

-

Stannylene-mediated 3-O-activation: this compound is treated with a stannylating agent, such as dibutyltin oxide, to selectively activate the hydroxyl group at the C-3 position.

-

Alkylation: The activated intermediate is then reacted with a variety of functionalized methyl chlorides (e.g., benzimidazolylmethyl chlorides, quinolylmethyl chlorides) to introduce the desired substituent at the C-3 position.

-

Hydrolysis: For derivatives containing an ester group, a subsequent alkaline hydrolysis step is performed to yield the corresponding carboxylate. This modification has been shown to often improve biological activity.

Anti-inflammatory Activity: Inhibition of Galectin-8

A significant area of research has focused on the anti-inflammatory properties of this compound derivatives, specifically their ability to act as selective ligands for galectin-8. Galectins are a family of β-galactoside-binding proteins involved in various pathological processes, including inflammation and tumor progression.[2] Galectin-8, in particular, is a key target for therapeutic intervention in these areas.[2]

Quantitative Data: Binding Affinities for Galectin-8N

The binding affinities of several this compound derivatives for the N-terminal domain of galectin-8 (galectin-8N) have been quantified using a competitive fluorescence polarization assay.[2] The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction.

| Compound | Target | Kd (μM) | Selectivity over Galectin-3 | Reference |

| This compound | Galectin-8N | ~240 | - | [2] |

| This compound-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold | [2] |

Experimental Protocol: Competitive Fluorescence Polarization Assay[2]

This assay is employed to determine the binding affinity of the synthesized this compound derivatives for various galectins.

-

Principle: The assay measures the change in fluorescence polarization that occurs when a small, fluorescently labeled carbohydrate ligand binds to a larger galectin protein.

-

Competition: Unlabeled this compound derivatives are introduced to compete with the fluorescent ligand for binding to the galectin.

-

Measurement: The concentration of the this compound derivative required to displace 50% of the fluorescent ligand is determined.

-

Calculation: This value is then used to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.

Functional Activity: Inhibition of Pro-inflammatory Cytokine Secretion

In a cellular context, this compound derivatives have been shown to modulate inflammatory responses. A this compound-benzimidazole hybrid demonstrated a dose-dependent reduction in the secretion of the pro-inflammatory cytokines interleukin-6 (IL-6) and interleukin-8 (IL-8) in the MDA-MB-231 human breast cancer cell line.[2] This provides strong evidence for the anti-inflammatory potential of this class of compounds.

Experimental Protocol: Cytokine Secretion Assay[2]

This assay evaluates the functional effect of this compound derivatives on inflammatory signaling in cells.

-

Cell Culture: MDA-MB-231 cells are cultured under standard conditions.

-

Treatment: The cells are treated with varying concentrations of the this compound derivatives.

-

Incubation: The treated cells are incubated for a specific duration to allow for changes in cytokine secretion.

-

Supernatant Collection: The cell culture supernatant, which contains the secreted cytokines, is collected.

-

Quantification: The levels of IL-6 and IL-8 in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway: Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of C-3 substituted this compound derivatives are believed to be mediated through the inhibition of galectin-8.[1] By binding to the N-terminal domain of galectin-8, these compounds can interfere with its downstream signaling pathways that lead to the production of pro-inflammatory cytokines. The precise mechanism by which galectin-8 regulates cytokine secretion is an active area of research.[1]

Anticancer Activity

The potential anticancer activity of this compound derivatives is primarily linked to their inhibition of galectin-8, which is known to be involved in tumor progression and metastasis.[2] However, direct cytotoxicity of these compounds has also been investigated.

Cytotoxicity Evaluation

A (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) assay was conducted on K562 and MDA-MB-231 cancer cell lines to assess the direct antitumor activity of a this compound-benzimidazole hybrid and related compounds. The results indicated that these compounds did not decrease the viability of the cancer cell lines at concentrations up to 100 μM, suggesting a lack of direct cytotoxic effects.[3][4]

Experimental Protocol: MTS Assay for Cytotoxicity[3][4]

-

Cell Seeding: Cancer cell lines (e.g., K562, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium compound to a colored formazan product by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

Glycosidase Inhibition

This compound itself is a known inhibitor of β-D-galactosidase.[5][6][7][8][9] This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides. The inhibitory properties of this compound derivatives against this and other glycosidases are an area of ongoing investigation.

Experimental Protocol: β-D-Galactosidase Inhibition Assay

A common method to assess β-D-galactosidase inhibition involves a colorimetric assay using a chromogenic substrate like o-nitrophenyl-β-D-galactopyranoside (ONPG).

-

Enzyme and Inhibitor Incubation: The β-D-galactosidase enzyme is pre-incubated with various concentrations of the this compound derivative.

-

Substrate Addition: The reaction is initiated by the addition of ONPG.

-

Reaction and Termination: The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 37°C) and then stopped, often by the addition of a high pH solution (e.g., sodium carbonate).

-

Colorimetric Measurement: The amount of o-nitrophenol produced is quantified by measuring the absorbance at a specific wavelength (e.g., 420 nm).

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Antiviral Activity

The potential of this compound derivatives as antiviral agents is an emerging field of study. Glycomimetics, including derivatives of unsaturated sugars like this compound, are being explored as inhibitors of viral entry and replication processes. Key viral targets include surface glycoproteins like neuraminidase in the influenza virus. While specific data on this compound derivatives is limited, the following protocols are standard for evaluating antiviral efficacy.

Experimental Protocol: Neuraminidase Inhibition Assay

This assay is used to screen for compounds that inhibit the activity of the influenza virus neuraminidase, which is crucial for the release of new virus particles from infected cells.

-

Enzyme and Inhibitor Incubation: Influenza neuraminidase is pre-incubated with various concentrations of the test compound.

-

Substrate Addition: A fluorogenic substrate, such as 4-methylumbelliferyl-N-acetylneuraminic acid (MUNANA), is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence of the product, 4-methylumbelliferone, is measured over time using a fluorometer.

-

IC50 Calculation: The concentration of the inhibitor required to reduce the neuraminidase activity by 50% (IC50) is determined.

Experimental Protocol: Plaque Reduction Assay

This assay is a functional assay that measures the ability of a compound to inhibit virus infection and replication.

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in well plates.

-

Virus and Compound Incubation: The virus is pre-incubated with different concentrations of the this compound derivative.

-

Infection: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

EC50 Calculation: The effective concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. The well-established anti-inflammatory effects, mediated through the selective inhibition of galectin-8, open avenues for the development of novel therapeutics for inflammatory diseases and potentially cancer. While their direct anticancer and antiviral activities require further extensive investigation, the foundational knowledge of their synthesis and interaction with biological targets provides a strong basis for future research.

Future efforts should focus on:

-

Expanding the library of this compound derivatives through innovative synthetic strategies.

-

Conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Elucidating the precise molecular mechanisms underlying their biological effects, particularly in the context of antiviral and anticancer activities.

-

Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models.

This technical guide serves as a valuable resource for the scientific community to advance the exploration of this compound derivatives in drug discovery and development.

References

- 1. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. RUL - Structure-guided design of this compound derivatives with high affinity and selectivity for the galectin-8 n-terminal domain [repozitorij.uni-lj.si]

- 4. researchgate.net [researchgate.net]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. scilit.com [scilit.com]

- 7. Inhibition of beta-D-galactosidases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ineffectiveness of analogs of this compound as competitive inhibitors of, and substrates for, beta-D-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

The Role of D-Galactal in Elucidating Carbohydrate-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galactal, an unsaturated carbohydrate derivative of D-galactose, has emerged as a powerful and versatile tool in the field of glycobiology. Its unique chemical properties, particularly the presence of an endocyclic double bond, make it an invaluable scaffold for the design of chemical probes, inhibitors, and glycomimetics to study the intricate interactions between carbohydrates and proteins. These interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. Consequently, the ability to modulate and study these interactions holds immense therapeutic potential.

This technical guide provides an in-depth overview of the applications of this compound in the study of carbohydrate-protein interactions, with a particular focus on its use in the context of galectins and glycosidases. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.

This compound as a Scaffold for High-Affinity Ligands

The galectin family of β-galactoside-binding proteins plays a crucial role in various physiological and pathological processes, including inflammation, tumor progression, and metastasis.[1] Galectin-8, in particular, has been identified as a significant player in tumor growth and metastasis, making it a compelling target for therapeutic intervention.[1] The development of selective inhibitors for specific galectins is a key challenge in the field.[1]

This compound has proven to be a promising mimic of galactose for the design and optimization of ligands targeting the N-terminal domain of galectin-8 (galectin-8N).[2][3] The endocyclic double bond of this compound is hypothesized to contribute to an increased binding affinity for galectin-8N.[2][3] Structure-guided design and synthesis of C-3 substituted this compound derivatives have led to the identification of potent and selective inhibitors.[2][4]

Quantitative Data: Binding Affinities of this compound Derivatives

The binding affinities of various this compound derivatives for galectin-8N and their selectivity over other galectins have been determined using competitive fluorescence polarization assays.[1][2] The dissociation constant (Kd) is a quantitative measure of binding affinity, with lower values indicating stronger binding.

| Compound | Target | Kd (μM) | Selectivity over Galectin-3 | Reference |

| This compound | Galectin-8N | ~240 | - | [1] |

| This compound-benzimidazole hybrid (6a) | Galectin-8N | 48 | 15-fold | [1][2][4] |

| Quinoline-galactal derivative | Galectin-8N | - | - | [1] |

| Benzimidazole-galactoside 1 | Galectin-8N | - | - | [2] |

| Tricyclic carbohydrate-benzene hybrid 2 | Galectin-8N | - | - | [2] |

Note: For a comprehensive list of all tested derivatives and their respective Kd values, please refer to the original publications.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound and its derivatives in studying carbohydrate-protein interactions.

Synthesis of C-3 Substituted this compound Derivatives

The synthesis of C-3 substituted this compound derivatives is a critical step in developing novel probes and inhibitors. A general approach involves the alkylation of this compound at the O-3 position.[3]

General Synthetic Scheme:

Caption: General workflow for the synthesis of C-3 substituted this compound derivatives.

Detailed Steps:

-

Stannylene-mediated 3-O-alkylation: this compound is treated with a stannylating agent to selectively activate the hydroxyl group at the C-3 position.[1]

-

Alkylation: The activated intermediate is then reacted with various functionalized methyl chlorides, such as benzimidazolylmethyl chlorides or quinolylmethyl chlorides, to introduce the desired substituent at the C-3 position.[1][3]

-

Hydrolysis (if applicable): For derivatives containing ester groups, subsequent alkaline hydrolysis can be performed to yield the corresponding carboxylic acids.[3]

Competitive Fluorescence Polarization Assay for Galectin Binding

This assay is a powerful tool for determining the binding affinities of unlabeled compounds, such as this compound derivatives, to galectins.[1][2]

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled carbohydrate ligand upon binding to a larger galectin protein. Unlabeled competitor compounds displace the fluorescent ligand, leading to a decrease in polarization. The concentration of the competitor required to displace 50% of the fluorescent ligand is used to calculate the dissociation constant (Kd).[1]

Caption: Workflow for the competitive fluorescence polarization assay.

Methodology:

-

Reagent Preparation: Prepare solutions of the galectin, a fluorescently labeled carbohydrate probe, and serial dilutions of the this compound derivative (competitor) in an appropriate buffer.

-

Assay Plate Setup: In a microplate, combine fixed concentrations of the galectin and the fluorescent probe with varying concentrations of the competitor compound.

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to determine the IC50 value (the concentration of competitor that inhibits 50% of the fluorescent probe binding). The Kd can then be calculated from the IC50 value.

Cytokine Secretion Assay

This functional assay evaluates the ability of this compound derivatives to modulate inflammatory responses in a cellular context.[1]

Principle: The assay measures the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), secreted by cells in response to treatment with this compound derivatives. A reduction in cytokine secretion indicates an anti-inflammatory effect.[1]

Caption: Workflow for the cytokine secretion assay.

Methodology:

-

Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) under standard conditions.[1]

-

Treatment: Treat the cells with varying concentrations of the this compound derivatives.

-

Incubation: Incubate the treated cells for a specific period to allow for changes in cytokine secretion.[1]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of IL-6 and IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the dose-dependent effect of the this compound derivatives on cytokine secretion.

This compound in the Study of Glycosidases

This compound and its analogs have also been investigated as inhibitors of β-D-galactosidases.[5][6] These enzymes are involved in the cleavage of β-D-galactoside linkages. The unsaturated nature of the glycal ring in this compound makes it a potential transition-state analog inhibitor for these enzymes. While some studies have shown this compound to be a strong inhibitor, others have found certain analogs to be ineffective, suggesting that the binding is highly specific and may require the presence of a co-substrate like water or an alcohol.[7][8]

Chemoenzymatic Synthesis

The versatility of this compound extends to its use in chemoenzymatic synthesis, a powerful strategy that combines the advantages of chemical synthesis and enzymatic catalysis to produce complex glycostructures. While specific protocols involving this compound were not detailed in the provided search results, chemoenzymatic approaches are generally employed to achieve high stereoselectivity and reduce the number of protection and deprotection steps often required in traditional carbohydrate synthesis.[9]

Signaling Pathways Modulated by this compound Derivatives

The anti-inflammatory effects of C-3 substituted this compound derivatives are believed to be mediated through the inhibition of galectin-8. By binding to the N-terminal domain of galectin-8, these compounds can interfere with its downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[1][10] Galectin-8 has been shown to activate signaling cascades involving AKT, ERK, JNK, and NF-κB, which ultimately promote the expression of cytokines like IL-6 and IL-8.[10]

Caption: Proposed mechanism of anti-inflammatory action of this compound derivatives.

Conclusion

This compound has proven to be an exceptionally valuable molecular tool for investigating the complex world of carbohydrate-protein interactions. Its utility as a scaffold for designing potent and selective inhibitors of galectins, particularly galectin-8, has opened new avenues for the development of anti-inflammatory and potentially anti-cancer therapeutics. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and its derivatives. The continued investigation into the diverse applications of this versatile glycal will undoubtedly lead to a deeper understanding of fundamental biological processes and the development of novel therapeutic strategies.

References

- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]

- 3. Structure-Guided Design of this compound Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of beta-D-galactosidases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The ineffectiveness of analogs of this compound as competitive inhibitors of, and substrates for, beta-D-galactosidase from Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Galectin-8, cytokines, and the storm - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Utility of D-Galactal: A Precursor for 2-Deoxy Sugars

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy sugars are integral components of numerous biologically active molecules, including antibiotics, anticancer agents, and other therapeutics. Their unique structural properties, stemming from the absence of a hydroxyl group at the C-2 position, contribute significantly to their biological function and stability. D-Galactal, a glycal derivative of D-galactose, serves as a versatile and powerful precursor for the stereoselective synthesis of a wide array of 2-deoxy sugars and their derivatives. The endocyclic double bond in this compound provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functionalities at the C-1 and C-2 positions. This technical guide explores the core synthetic strategies employing this compound as a starting material for the synthesis of 2-deoxy sugars, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols.

Core Synthetic Strategies

The conversion of this compound to 2-deoxy sugars primarily involves three key strategies:

-

Direct Electrophilic Addition and Subsequent Reduction: This approach involves the addition of an electrophile and a nucleophile across the double bond of this compound, followed by the reductive removal of the C-2 substituent.

-

The Ferrier Rearrangement: A powerful method for the synthesis of 2,3-unsaturated glycosides, which can be subsequently hydrogenated to yield 2-deoxy glycosides.

-

Direct Glycosylation via Metal Catalysis: Modern catalytic methods, particularly those employing transition metals like gold, allow for the direct and stereoselective synthesis of 2-deoxyglycosides from this compound.

Electrophilic Addition Reactions

Electrophilic addition to the electron-rich double bond of this compound is a fundamental strategy for introducing functionality at the C-2 position. The stereochemical outcome of these reactions is often influenced by the structure of the this compound derivative and the reaction conditions.

Azidonitration and Azidochlorination

The introduction of an azide group at C-2 is a valuable transformation as the azide can be readily reduced to an amine, providing access to 2-amino-2-deoxy sugars.

The azidonitration of 3,4,6-tri-O-acetyl-D-galactal using ceric ammonium nitrate and sodium azide in acetonitrile yields a mixture of 2-azido-1-nitrate products. The major products are the β-galacto, α-galacto, and α-talo isomers.[1][2] These nitrate adducts can be subsequently converted into more synthetically useful glycosyl halides.

A more direct approach is the azidochlorination, which introduces an azide at C-2 and a chlorine at C-1 in a single step.[3]

Quantitative Data for Azidonitration of 3,4,6-Tri-O-acetyl-D-galactal [1][2]

| Product Isomer | Yield (%) |

| 2-azido-1-O-nitro-β-D-galactopyranosyl | 53 |

| 2-azido-1-O-nitro-α-D-galactopyranosyl | 22 |

| 2-azido-1-O-nitro-α-D-talopyranosyl | 8 |

| N-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine | 10 |

Experimental Protocol: Azidochlorination of 3,4,6-tri-O-acetyl-D-galactal [3]

-

Dissolve 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in acetonitrile.

-

Cool the solution to -30°C.

-

Add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq).

-

Stir the resulting mixture at -30°C for 10 hours.

-

Monitor the reaction completion by TLC (toluene-ethyl acetate = 4:1).

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure to obtain the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

Logical Relationship for Azide Introduction

Caption: Synthesis of 2-amino-2-deoxy sugars from this compound via azidation.

The Ferrier Rearrangement

The Ferrier rearrangement is a Lewis acid-catalyzed reaction of glycals with nucleophiles that results in the formation of 2,3-unsaturated glycosides.[4] This reaction is highly valuable as the resulting unsaturated glycoside can be hydrogenated to afford a 2-deoxyglycoside. The stereoselectivity of the Ferrier rearrangement is often high, favoring the formation of the α-anomer for many glycals, including this compound derivatives.[5]

A variety of Lewis acids can be employed to catalyze this transformation, with iron(III) chloride (FeCl₃) and indium(III) chloride (InCl₃) being effective catalysts.[5][6]

Mechanism of the Ferrier Rearrangement

The reaction proceeds through the formation of a delocalized allyloxocarbenium ion intermediate upon coordination of the Lewis acid to the endocyclic oxygen and departure of the C-3 substituent. Nucleophilic attack at the anomeric carbon (C-1) then leads to the 2,3-unsaturated glycoside with an allylic shift of the double bond.

Caption: General workflow for the Ferrier rearrangement and subsequent hydrogenation.

Experimental Protocol: FeCl₃-Catalyzed Ferrier Rearrangement of 3,4,6-tri-O-benzyl-D-glucal (as a representative glycal) [6]

-

To a solution of the alcohol (1.2 mmol) and 3,4,6-tri-O-benzyl-D-glucal (1.0 mmol) in dry CH₂Cl₂ (10 mL) under an inert atmosphere, add FeCl₃/C (10 mol%).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, filter the catalyst and wash with CH₂Cl₂.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the 2,3-unsaturated glycoside.

Quantitative Data for Ferrier Rearrangement of this compound Derivatives

| Catalyst | Nucleophile | Yield (%) | α:β ratio | Reference |

| FeCl₃ | Diosgenin | - | predominantly β | [5] |

| InCl₃ | Methanol | high | - | [7] |

| Cu(OTf)₂ | Various alcohols | good to excellent | highly α-selective | [8] |

Gold(I)-Catalyzed Direct Glycosylation

Recent advances in catalysis have enabled the direct synthesis of 2-deoxyglycosides from glycals, bypassing the need for multi-step sequences. Gold(I) complexes, in particular, have emerged as powerful catalysts for this transformation.[9][10] The reaction proceeds with high stereoselectivity, typically favoring the α-anomer.

Mechanism of Gold(I)-Catalyzed Glycosylation

The proposed mechanism involves the activation of the glycal's double bond by the gold(I) catalyst, forming a π-complex. This is followed by an intramolecular attack of the endocyclic oxygen to form a transient oxocarbenium ion, which is then trapped by the nucleophile (alcohol). The high α-selectivity is a key feature of this method.[9][10]

Caption: Proposed mechanism for Au(I)-catalyzed synthesis of 2-deoxyglycosides.

Quantitative Data for Gold(I)-Catalyzed Glycosylation of Galactal Derivatives [9][10]

| Galactal Donor | Nucleophile (Acceptor) | Yield (%) | α:β ratio |

| Perbenzylated galactal | Glucoside acceptor | 91 | >30:1 |

| 3,4-O-Isopropylidene-6-O-acetyl-D-galactal | Glucoside acceptor | 85 | >30:1 |

| 3-O-Acetyl-4,6-O-benzylidene-D-galactal | Glucoside acceptor | 65 | 6:1 |

| Perbenzylated galactal | Benzyl alcohol | 90 | >30:1 |

| Perbenzylated galactal | Cholesterol | 85 | 11:1 |

Experimental Protocol: General Procedure for Gold(I)-Catalyzed Glycosylation [9][10]

-

To a solution of the glycal donor (1.2 eq) and the alcohol acceptor (1.0 eq) in anhydrous CH₂Cl₂ at room temperature, add the gold(I) catalyst (1-2 mol%) and silver triflate (AgOTf, 5 mol%).

-

Stir the reaction mixture at room temperature for the specified time (typically 10 minutes to a few hours).

-

Upon completion, quench the reaction with triethylamine.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired 2-deoxyglycoside.

Conclusion

This compound is a cornerstone in the synthesis of 2-deoxy sugars, offering multiple pathways to access these important molecules. The choice of synthetic strategy depends on the desired final product and the required stereochemistry. Traditional methods involving electrophilic additions provide a foundation for accessing a variety of 2-substituted derivatives, which can then be converted to 2-deoxy sugars. The Ferrier rearrangement offers an elegant route to 2,3-unsaturated glycosides, which are immediate precursors to 2-deoxyglycosides. More contemporary approaches, such as gold-catalyzed direct glycosylation, provide highly efficient and stereoselective one-step procedures. The continued development of novel catalytic systems and synthetic methodologies will undoubtedly expand the utility of this compound as a precursor for the synthesis of complex and biologically significant 2-deoxy sugar-containing molecules, aiding in the advancement of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6- O-Silylated Donors. | Semantic Scholar [semanticscholar.org]

- 5. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Gold(I)-Catalyzed Direct Stereoselective Synthesis of Deoxyglycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Leveraging D-Galactal for Solid-Phase Oligosaccharide Synthesis

Introduction

D-Galactal is a versatile glycal, a class of unsaturated carbohydrates, that serves as a pivotal building block in modern carbohydrate chemistry.[1] Its enol ether functionality makes it an excellent precursor for the synthesis of 2-deoxy-oligosaccharides, which are components of numerous biologically significant molecules, including antibiotics and other natural products. The use of this compound and its derivatives in solid-phase oligosaccharide synthesis (SPOS) offers a streamlined and automatable alternative to traditional solution-phase methods, facilitating the rapid assembly of complex carbohydrate structures essential for glycobiology research and drug development.[2][3][4]

This document provides a comprehensive overview of the application of this compound in SPOS. It outlines the fundamental strategies, key reaction components, detailed experimental protocols, and relevant quantitative data to guide researchers in implementing this powerful synthetic methodology.

Principles of Solid-Phase Oligosaccharide Synthesis (SPOS)

SPOS adapts the foundational principles of solid-phase peptide synthesis to carbohydrate chemistry.[3][5] The growing oligosaccharide chain is covalently attached to an insoluble polymer support (resin), which allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing.[6]

There are two primary strategies in SPOS:

-

Acceptor-Bound Strategy : The more common approach, where the initial carbohydrate (the acceptor) is immobilized on the solid support. Glycosyl donors, such as a this compound derivative, are added in solution to elongate the chain.[3] This method is advantageous as it allows for high concentrations of the donor to be used, maximizing coupling efficiency.

-

Donor-Bound Strategy : The glycosyl donor is attached to the resin, and the acceptor is added from the solution.[3]

This guide will focus on the acceptor-bound strategy, where this compound derivatives act as glycosyl donors for a resin-bound acceptor.

Key Components for SPOS using this compound

-

Solid Support (Resin) : The choice of resin is critical for the success of SPOS.[3] The polymer must be chemically inert to the reaction conditions and exhibit good swelling properties in the solvents used. Common supports include Merrifield resins (chloromethylated polystyrene) and Wang resins.[6][7] For more complex syntheses, specialized resins like JandaJel™, which has high swelling properties, may be employed.[8]

-

Linker : The linker connects the first monosaccharide to the solid support.[3][6] It must be stable throughout the entire synthesis sequence but readily cleavable under specific conditions at the end to release the final oligosaccharide.[3] Photolabile linkers, such as those based on an o-nitrobenzyl group, are widely used as they can be cleaved under mild, non-destructive conditions.[7]

-

Glycosyl Donor (this compound Derivative) : Unprotected this compound is rarely used directly. Its hydroxyl groups are typically protected to ensure regioselectivity. Common this compound-based donors include:

-

3,4,6-Tri-O-acetyl-D-galactal : A versatile building block where the double bond can be activated for glycosylation.[9]

-

This compound 3,4-carbonate : This derivative features a rigid cyclic carbonate protecting group that influences the stereochemical outcome of glycosylation, often utilized in palladium-catalyzed reactions to achieve high stereoselectivity.[1][10]

-

-

Protecting Groups : Orthogonal protecting groups are essential for selectively masking and deprotecting hydroxyl groups during synthesis.[3][5] Groups like benzyl (Bzl), tert-butyldimethylsilyl (TBS), and fluorenylmethyloxycarbonyl (Fmoc) are used to protect specific positions, allowing for the controlled elongation of branched oligosaccharides.

Experimental Workflows and Methodologies

The overall process of SPOS involves several key stages: loading the first acceptor onto the resin, iterative cycles of deprotection and glycosylation, and finally, cleavage of the completed oligosaccharide from the support followed by global deprotection.

Protocol 1: General Procedure for Acceptor Immobilization on a Wang Resin

This protocol describes the loading of the first glycosyl acceptor onto a standard acid-labile Wang resin.

-

Resin Swelling : Swell the Wang resin (1.0 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for 1 hour in a reaction vessel.

-

Coupling Reaction :

-

Dissolve the Fmoc-protected glycosyl amino acid acceptor (3.0 eq.) and a coupling agent like HBTU (3.0 eq.) in anhydrous DMF.

-

Add a base such as N,N-diisopropylethylamine (DIPEA) (6.0 eq.) to the solution.

-

Add the activated acceptor solution to the swollen resin.

-

Shake the mixture at room temperature for 12-24 hours.

-

-

Capping Unreacted Sites : After the coupling, wash the resin thoroughly with DMF and DCM. To block any unreacted hydroxyl groups on the resin, treat it with a solution of acetic anhydride and pyridine in DCM (1:2:2 v/v/v) for 2 hours.

-

Washing and Drying : Wash the resin sequentially with DCM, methanol, and diethyl ether, then dry it under a vacuum. The loading efficiency can be determined by Fmoc quantification via UV-Vis spectroscopy.

Protocol 2: Representative Glycosylation Cycle Using a this compound Donor

This protocol outlines a single glycosylation cycle involving the deprotection of the acceptor and subsequent coupling with a this compound derivative.

-

Fmoc Deprotection :

-

Swell the acceptor-bound resin in DMF.

-

Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the acceptor.[3] Repeat this step once.

-

Wash the resin extensively with DMF, DCM, and the solvent to be used for the glycosylation step.

-

-

Glycosylation (Electrophilic Activation) :

-

Swell the deprotected resin in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

In a separate flask, dissolve the protected this compound donor (e.g., 3,4,6-tri-O-acetyl-D-galactal) (5.0 eq.) in anhydrous DCM.

-

Cool the resin suspension to -15 °C.[8]

-

Add an activator such as N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or TMSOTf to the resin.[8]

-

Slowly add the solution of the this compound donor to the activated resin suspension.

-

Allow the reaction to proceed for 1-4 hours, monitoring by taking a small sample of resin if analytical methods are available.

-

-